
3-(2-Chloroethyl)-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)-5-fluoropyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloroethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-(2-hydroxyethyl)-5-fluoropyridine with thionyl chloride, which replaces the hydroxyl group with a chlorine atom. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Chloroethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of hydroxylated or carbonylated pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives with modified substituents.
科学的研究の応用
3-(2-Chloroethyl)-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(2-Chloroethyl)-5-fluoropyridine involves its interaction with biological molecules, particularly nucleophiles in proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to the modification of biological macromolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes, making it useful in therapeutic applications.
類似化合物との比較
Similar Compounds
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Another halogenated pyridine derivative with antibacterial properties.
Phenyl-3-(2-chloroethyl)ureas: Compounds with antiangiogenic and antitumoral activity.
Melphalan: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
3-(2-Chloroethyl)-5-fluoropyridine is unique
特性
分子式 |
C7H7ClFN |
|---|---|
分子量 |
159.59 g/mol |
IUPAC名 |
3-(2-chloroethyl)-5-fluoropyridine |
InChI |
InChI=1S/C7H7ClFN/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 |
InChIキー |
LLLBSBOIBRLTJQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1F)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


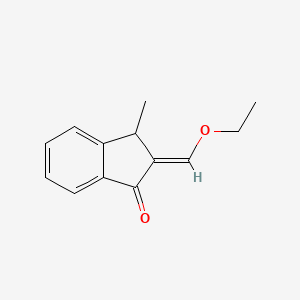
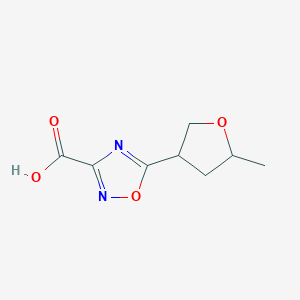
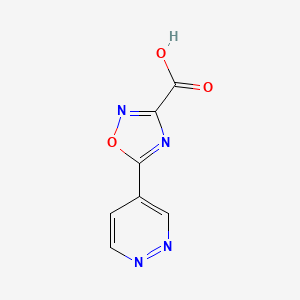
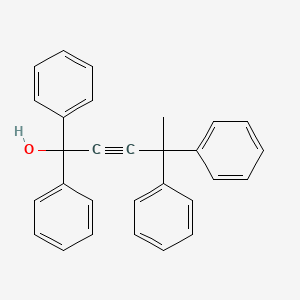
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
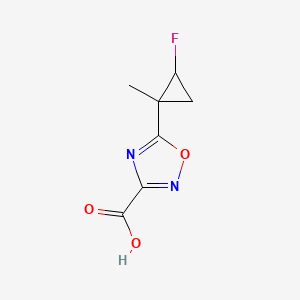
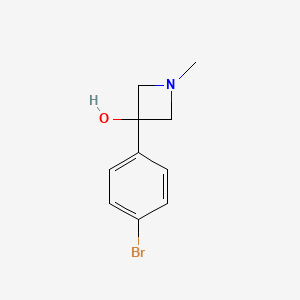

![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
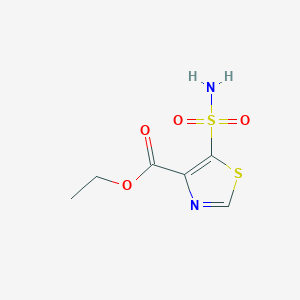
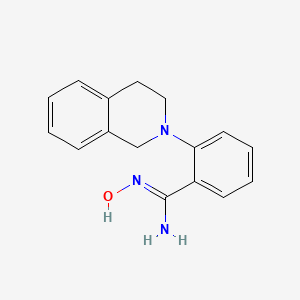

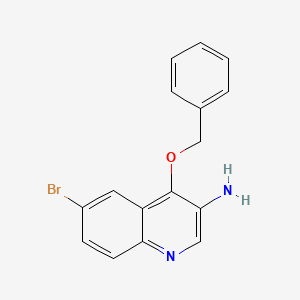
![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)
